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Abstract
The RH12 (G) antigen, a clinically significant component of the Rh blood group system,

presents unique challenges in immunohematology. Its discovery and subsequent

characterization have been pivotal in understanding the complexities of the Rh system and

ensuring patient safety in transfusion medicine and obstetrics. This technical guide provides an

in-depth exploration of the discovery, history, molecular basis, and clinical relevance of the G

antigen. It details the experimental protocols for its identification, presents quantitative data on

its prevalence and expression, and clarifies its relationship with the D and C antigens of the Rh

system.

Discovery and History
The G antigen was first reported in 1958 by Allen and Tippett. Their research described a new

Rh blood type that reacted with what was then considered "anti-CD" serum, yet the red blood

cells lacked both the C and D antigens. This led to the identification of a distinct antigen, which

they named G.[1] This discovery was crucial as it explained certain unexpected antibody

reactions and highlighted the complexity of the Rh system beyond the primary D, C, c, E, and e

antigens.

Subsequent research focused on elucidating the relationship between G and other Rh

antigens. It was established that the G antigen is typically present on red blood cells that
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express either the D or the C antigen.[2][3] This co-expression is the primary reason for the

diagnostic challenge of differentiating anti-G from a combination of anti-D and anti-C

antibodies.

Molecular Basis of the G Antigen
The molecular foundation of the G antigen lies within the amino acid sequence of the RhD and

RhCE proteins, which are encoded by the RHD and RHCE genes, respectively. The G epitope

is formed by the presence of a serine residue at position 103 of both the RhD and RhCE

polypeptides.[4][5] A substitution of serine to proline at this position results in the G-negative

phenotype.[1] This shared epitope explains why cells expressing either D or C antigens are

typically G-positive.

Quantitative Data
Table 1: G Antigen Sites on Red Blood Cells with
Various Rh Phenotypes

Rh Phenotype
Number of G Antigen Sites per Red Blood
Cell

R1R1 9,900 - 12,200

r'r' 8,200 - 9,700

R2R2 3,600 - 5,800

R0R0 4,500 - 5,300

Source: Adapted from various serological studies.

Table 2: Frequency of G-Negative Genotypes in Different
Populations
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Note: The G-negative phenotype arises from the absence of both D and C antigens. The 'rr'

genotype is the most common cause of the G-negative phenotype. Data is compiled from

multiple sources and represents approximate frequencies.[2][6][7][8][9]

Experimental Protocols
The cornerstone of G antigen investigation is the serological differentiation of anti-G from anti-D

and anti-C. This is most commonly achieved through differential adsorption and elution

techniques.

Differential Adsorption and Elution for Anti-G
Identification
This procedure is critical when a patient's serum appears to contain both anti-D and anti-C,

especially in the context of pregnancy, to determine the necessity of Rh immune globulin

(RhIG) prophylaxis.

Objective: To determine if the reactivity is due to anti-G, a combination of anti-D and anti-C, or

all three antibodies.

Materials:
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Patient's serum or plasma

D-positive, C-negative (e.g., R2R2 or cDE/cDE) red blood cells

D-negative, C-positive (e.g., r'r or Cde/cde) red blood cells

D-negative, C-negative (e.g., rr or cde/cde) red blood cells for control

Saline

LISS (Low Ionic Strength Saline)

Anti-human globulin (AHG) reagent

Elution kit (e.g., acid elution kit)

Test tubes

Centrifuge

Incubator (37°C)

Procedure:

Initial Antibody Panel: Perform a standard antibody identification panel to confirm the

apparent anti-D and anti-C reactivity.

First Adsorption:

Incubate the patient's serum with D-positive, C-negative red blood cells. This step will

adsorb any anti-D and/or anti-G present in the serum.

Separate the adsorbed serum from the red blood cells by centrifugation.

Testing the Adsorbed Serum:

Test the adsorbed serum against a panel of cells, including D-positive, C-negative and D-

negative, C-positive cells.
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Interpretation: If the reactivity with D-positive, C-negative cells is eliminated, it confirms the

adsorption of anti-D and/or anti-G. If reactivity with D-negative, C-positive cells remains, it

suggests the presence of anti-C.

Elution from First Adsorption:

Perform an elution on the D-positive, C-negative red blood cells used for the first

adsorption.

Test the eluate against a panel of cells.

Interpretation: Reactivity of the eluate with both D-positive, C-negative and D-negative, C-

positive cells is indicative of anti-G. Reactivity only with D-positive, C-negative cells

suggests anti-D.

Second Adsorption (for confirmation):

A second aliquot of the patient's serum can be adsorbed with D-negative, C-positive red

blood cells. This will adsorb anti-C and/or anti-G.

Test the adsorbed serum. The absence of reactivity with D-negative, C-positive cells

confirms adsorption. Remaining reactivity with D-positive, C-negative cells indicates the

presence of anti-D.

Elution from Second Adsorption:

Perform an elution from the D-negative, C-positive red blood cells.

Test the eluate. Reactivity with both D-positive, C-negative and D-negative, C-positive

cells further confirms the presence of anti-G.

Molecular Genotyping
Polymerase Chain Reaction (PCR) with sequence-specific primers (SSP) or Restriction

Fragment Length Polymorphism (RFLP) can be used to determine the patient's RHD and

RHCE genotypes.[5] This can predict the presence or absence of the G antigen and is

particularly useful in complex cases or for donor screening.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4614309/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15566486?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Visualizations
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Caption: Molecular basis of G antigen expression.

Experimental Workflow for Anti-G Identification
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Caption: Workflow for serological identification of anti-G.

Clinical Significance
The primary clinical importance of the G antigen lies in its ability to elicit the production of anti-

G, an IgG antibody that can cross the placenta.

Hemolytic Disease of the Fetus and Newborn (HDFN): Anti-G can cause HDFN, which can

range from mild to severe.[5] It is crucial to identify anti-G in pregnant individuals to ensure

appropriate fetal monitoring.
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Hemolytic Transfusion Reactions: Anti-G can also cause delayed hemolytic transfusion

reactions if a G-negative individual receives G-positive red blood cells.[4]

Rh Immune Globulin (RhIG) Prophylaxis: The differentiation between anti-G and anti-D is

critical for the management of D-negative pregnant women. If a woman has anti-G but not

anti-D, she is still a candidate for RhIG to prevent the formation of anti-D.[3][10] If she has

already formed anti-D, RhIG is not indicated.

Associated Signaling Pathways and Function
The Rh proteins, including those that carry the G antigen, are not known to be involved in

traditional signal transduction pathways. However, they are integral components of a larger

protein complex in the red blood cell membrane. This complex is thought to play a role in

maintaining the structural integrity of the red blood cell and may be involved in the transport of

ammonia and carbon dioxide.[11][12][13] The absence of the Rh complex, as seen in the rare

Rh-null phenotype, leads to red blood cell membrane abnormalities and hemolytic anemia.[11]

Conclusion
The RH12 (G) antigen is a testament to the intricacy of the human blood group systems. A

thorough understanding of its discovery, molecular basis, and clinical implications is essential

for professionals in transfusion medicine, obstetrics, and drug development. The ability to

accurately identify anti-G through detailed serological and molecular techniques is paramount

for patient safety and the effective management of alloimmunized individuals. Continued

research into the broader functions of the Rh protein complex will further enhance our

understanding of red blood cell physiology and its clinical relevance.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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